

Independent Verification of SNT-207858 Binding Affinity: A Comparative Guide

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Compound of Interest		
Compound Name:	SNT-207858 free base	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of SNT-207858 with other alternative melanocortin-4 (MC-4) receptor antagonists, supported by experimental data. Detailed methodologies for the key binding assays are included to facilitate independent verification.

Introduction to SNT-207858

SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that plays a key role in regulating energy homeostasis, appetite, and body weight.[1][2] As an antagonist, SNT-207858 blocks the signaling of the MC-4R, which has therapeutic potential in conditions such as cachexia (disease-associated muscle wasting and appetite loss).[1][3][4]

Comparative Binding Affinity of MC-4R Antagonists

The binding affinity of a compound to its target is a critical parameter in drug development, indicating the strength of the interaction. It is often measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value signifies a higher affinity.



The table below summarizes the binding affinities of SNT-207858 and other known MC-4R antagonists.

Compound	Target Receptor	Binding Affinity (IC50/Ki)	Selectivity	Reference
SNT-207858	MC-4R	22 nM (IC50)	170-fold vs. MC- 3R, 40-fold vs. MC-5R	[1][5]
JKC363	MC-4R	0.5 nM (IC50)	90-fold vs. MC- 3R	[5][6]
HS014	MC-4R	3.16 nM (Ki)	34-fold vs. MC- 1R, 17-fold vs. MC-3R, 220-fold vs. MC-5R	[6]
PF-07258669	MC-4R	13 nM (IC50), 0.46 nM (Ki)	High selectivity	[2][5]
TCMCB07	MC-4R	Not explicitly stated in searches	Synthetic peptide antagonist	[2][3]
GSC000580	MC-4R	<1 nM (potency)	500-1000 fold selectivity	[4]

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of SNT-207858 to the MC-4 receptor was determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., SNT-207858) to displace a radiolabeled ligand from the receptor.

Objective: To determine the IC50 value of SNT-207858 for the human MC-4 receptor.

Materials and Reagents:



- HEK293 cells stably expressing the human MC-4 receptor
- Cell culture and harvesting reagents
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
- Radioligand: [125I]-NDP-α-MSH (a high-affinity MC-4R agonist)
- Unlabeled competitor: SNT-207858
- Non-specific binding control: A high concentration of an unlabeled MC-4R ligand (e.g., α -MSH)
- 96-well microplates
- · Scintillation fluid and counter

Procedure:

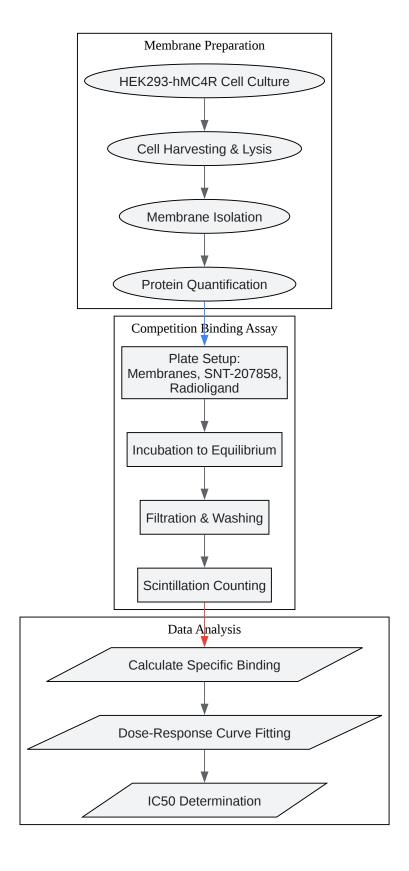
- Membrane Preparation:
 - Culture HEK293 cells expressing the human MC-4R.
 - Harvest the cells and homogenize them in cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash and resuspend the membrane pellet in assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Competition Binding Assay:
 - In a 96-well plate, add a constant amount of cell membrane preparation to each well.
 - Add increasing concentrations of SNT-207858 to the experimental wells.



- For total binding, add assay buffer instead of the competitor.
- For non-specific binding, add a saturating concentration of an unlabeled ligand.
- Add a constant concentration of the radioligand ([125 I]-NDP- α -MSH) to all wells.
- Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
- Separation and Counting:
 - Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of SNT-207858 that inhibits 50% of the specific radioligand binding.

Visualizations





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Caption: Workflow for Radioligand Competition Binding Assay.





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Caption: SNT-207858 Antagonistic Signaling Pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 3. JCI Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
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